Tert-butyl 3-aminoindole-1-carboxylate
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Overview
Description
Tert-butyl 3-aminoindole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminoindole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Reaction with tert-butyl(dimethyl)silyl chloride: This step involves the protection of the indole nitrogen using tert-butyl(dimethyl)silyl chloride.
Formation of tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: The protected indole is then reacted with but-1-en-3-yn-1-yl to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of common reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminoindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
Tert-butyl 3-aminoindole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound is used in the synthesis of complex indole derivatives, which are important in the development of new drugs and materials.
Biological Studies: Indole derivatives, including this compound, are studied for their interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 3-aminoindole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological pathways . The amino group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-aminoindole-1-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the indole ring, which allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-aminoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWAKCRIDPTIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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